molecular formula C12H16Cl2N4O B6200735 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride CAS No. 1486543-93-4

1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride

Cat. No. B6200735
CAS RN: 1486543-93-4
M. Wt: 303.2
InChI Key:
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Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride (1-(5-PPD)) is a novel small molecule that has recently been studied for its potential applications in scientific research and drug development. 1-(5-PPD) is a derivative of piperazine, a heterocyclic aromatic compound that is commonly used as a building block in drug synthesis. It has been found to possess a variety of biochemical and physiological effects, and is being explored for its potential use in the treatment of various diseases.

Scientific Research Applications

1-(5-PPD) has been studied for its potential use as a ligand in the study of protein-protein interactions. It has been found to bind to the active site of certain proteins, allowing researchers to study the interactions between the proteins and the ligand. Additionally, 1-(5-PPD) has been studied for its potential use in the study of drug metabolism and drug delivery. It has been found to be a potent inhibitor of certain enzymes involved in drug metabolism, which could potentially be used to increase the bioavailability of certain drugs.

Mechanism of Action

The mechanism of action of 1-(5-PPD) is still not completely understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT1A receptor. It is also believed to interact with certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
1-(5-PPD) has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-oxidant properties, and has been found to inhibit the production of certain pro-inflammatory cytokines. Additionally, it has been found to possess neuroprotective properties, and has been found to protect against certain types of neuronal damage.

Advantages and Limitations for Lab Experiments

1-(5-PPD) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high yields. Additionally, it is stable and non-toxic, making it safe to use in laboratory experiments. However, 1-(5-PPD) also has some limitations for use in laboratory experiments. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, it has a limited solubility in water, making it difficult to use in aqueous solutions.

Future Directions

1-(5-PPD) has a wide range of potential applications in scientific research and drug development. Future research could focus on further exploring its potential use as a ligand in the study of protein-protein interactions, as well as its potential use in the study of drug metabolism and drug delivery. Additionally, future research could focus on further exploring its biochemical and physiological effects, such as its anti-inflammatory and neuroprotective properties. Finally, future research could focus on developing new synthesis methods for 1-(5-PPD) that are more efficient and cost-effective.

Synthesis Methods

1-(5-PPD) can be synthesized using a variety of methods, including the reaction of 1-phenyl-1,3,4-oxadiazole with piperazine in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures of up to 150°C. The reaction is typically complete within one hour and yields 1-(5-PPD) in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with piperazine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-phenyl-1,3,4-oxadiazole-2-carboxylic acid", "piperazine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid and piperazine in a suitable solvent.", "Step 2: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the product.", "Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography." ] }

CAS RN

1486543-93-4

Molecular Formula

C12H16Cl2N4O

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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